N-(2,3-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(2,3-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11Cl2N3O2 and its molecular weight is 348.18. The purity is usually 95%.
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Biological Activity
N-(2,3-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 338774-73-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and enzymatic inhibition activities supported by research findings and case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C12H9Cl2N3O3 |
Molecular Weight | 314.12 g/mol |
Density | 1.58 ± 0.1 g/cm³ (Predicted) |
pKa | 8.00 ± 0.20 (Predicted) |
Antimicrobial Activity
In Vitro Studies : Research has demonstrated that derivatives of naphthyridine compounds exhibit potent antimicrobial properties. For instance, a study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens. The results indicated that compounds similar to this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Biofilm Inhibition : The compound also demonstrated efficacy in inhibiting biofilm formation of pathogenic bacteria, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm density . This property is critical in treating chronic infections where biofilms are a significant challenge.
Anticancer Activity
Recent studies have highlighted the potential of naphthyridine derivatives in cancer therapy. The compound's mechanism involves targeting specific proteins involved in cancer cell proliferation and migration:
Fascin Protein Inhibition : Naphthyridine derivatives have been shown to inhibit the actin-bundling protein Fascin, which is overexpressed in various cancers. By disrupting Fascin's function, these compounds can potentially reduce cancer cell migration and invasion .
Case Study : A study involving xenograft models demonstrated that treatment with naphthyridine derivatives led to reduced tumor growth and enhanced apoptosis in cancer cells . The findings suggest a promising avenue for further development of these compounds as anticancer agents.
Enzymatic Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in bacterial and cancer cell metabolism:
DNA Gyrase and DHFR Inhibition : Compounds related to this compound were found to be effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . These enzymes are critical targets in the treatment of bacterial infections and cancer.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Activity Type | Mechanism/Target | Efficacy |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | MIC: 0.22 - 0.25 μg/mL |
Biofilm Inhibition | Disruption of biofilm formation | Superior to Ciprofloxacin |
Anticancer | Inhibition of Fascin | Reduced tumor growth |
Enzymatic Inhibition | DNA gyrase and DHFR | IC50: 12.27 - 31.64 μM (gyrase), 0.52 - 2.67 μM (DHFR) |
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-21-14-9(4-3-7-19-14)8-10(16(21)23)15(22)20-12-6-2-5-11(17)13(12)18/h2-8H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIRPPOTYXEMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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